molecular formula C11H17N B1620446 4-(tert-butyl)-2-methylaniline CAS No. 2909-82-2

4-(tert-butyl)-2-methylaniline

Cat. No.: B1620446
CAS No.: 2909-82-2
M. Wt: 163.26 g/mol
InChI Key: ZPWRNXCIWFCXOL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring, along with an amino group in the ortho position relative to the methyl group. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-butyl)-2-methylaniline can be synthesized through several methods. One common method involves the alkylation of o-toluidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the amino group to a corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(tert-butyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-2-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes, affecting their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    o-Toluidine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    4-tert-Butylphenol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

    4-tert-Butylaniline: Similar structure but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

4-(tert-butyl)-2-methylaniline is unique due to the presence of both the tert-butyl and methyl groups, which provide a combination of steric hindrance and electronic effects. This makes it a valuable intermediate in organic synthesis and industrial applications, offering distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWRNXCIWFCXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183337
Record name 4-tert-Butyl-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-82-2
Record name 4-(1,1-Dimethylethyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2909-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-o-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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